molecular formula C12H23NO5 B3043109 (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid CAS No. 73397-27-0

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid

Cat. No. B3043109
CAS RN: 73397-27-0
M. Wt: 261.31 g/mol
InChI Key: DJZCWTDKDFJARG-IUCAKERBSA-N
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Description

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-5-methylhexanoic acid, also known as (2S,3S)-3-(Boc-amino)-2-hydroxy-5-methylhexanoic acid, is an important organic compound that is widely used in the synthesis of medicinally active compounds, such as peptides and proteins. This compound is an important intermediate in the synthesis of peptides, proteins, and other small molecules. It is also used in the preparation of pharmaceuticals and other compounds with medicinal properties.

Scientific Research Applications

Synthesis of Related Amino Acids

  • The compound has been used in the synthesis of various amino acids. For instance, it served as an intermediate in the synthesis of (2S,5R)-5-hydroxylysine, an amino acid unique to collagen-like proteins. The synthesis demonstrated high yield and excellent diastereoselectivity, illustrating the compound's utility in precise amino acid synthesis (Marin et al., 2002).

Role in Stereoselective Synthesis

  • It has been instrumental in stereoselective synthesis processes. A notable example is the synthesis of natural (2S,3R)-3-amino-2-hydroxy-5-methylhexanoic acid using potassium fluoride, demonstrating its versatility in achieving diastereoselectivity in chemical reactions (Solladié-Cavallo & Khiar, 1990).

Enzymatic Inhibition Studies

  • The compound's derivatives have been used in studies exploring enzymatic inhibition. For example, its diastereoisomers were synthesized and tested for their ability to inhibit human amniotic renin, providing insights into competitive and noncompetitive inhibition kinetics (Johnson, 1982).

Application in Peptide Synthesis

  • It has been applied in peptide synthesis, particularly in the creation of novel amino acids and peptide bonds. This application is crucial in the development of peptide-based therapeutics and in the study of protein structure and function (Litera et al., 1998).

properties

IUPAC Name

(2S,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO5/c1-7(2)6-8(9(14)10(15)16)13-11(17)18-12(3,4)5/h7-9,14H,6H2,1-5H3,(H,13,17)(H,15,16)/t8-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZCWTDKDFJARG-IUCAKERBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C(=O)O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H]([C@@H](C(=O)O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101136700
Record name (2S,3S)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxy-5-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101136700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73397-27-0
Record name (2S,3S)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxy-5-methylhexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73397-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,3S)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hydroxy-5-methylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101136700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-(2S,3S)-2-hydroxy-3-amino-5-methylhexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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